
Dactolisib Tosylate
Übersicht
Beschreibung
Diese Verbindung wurde aufgrund ihrer Fähigkeit, wichtige Signalwege zu hemmen, die an Zellwachstum und -überleben beteiligt sind, umfassend auf ihr Potenzial in der Krebsbehandlung untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dactolisib Tosylat umfasst mehrere Schritte, beginnend mit der Herstellung des Imidazoquinolin-Kerns. Zu den wichtigsten Schritten gehören:
Bildung des Imidazoquinolin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen.
Funktionalisierung: Einführung verschiedener funktioneller Gruppen in den Imidazoquinolin-Kern, um seine biologische Aktivität zu verbessern.
Tosylierung: Der letzte Schritt beinhaltet die Tosylierung der Verbindung zur Bildung von Dactolisib Tosylat.
Industrielle Produktionsmethoden
Die industrielle Produktion von Dactolisib Tosylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Überlegungen sind:
Reaktionstemperatur und -zeit: Optimierung dieser Parameter, um die Ausbeute zu maximieren.
Reinigung: Verwendung von Techniken wie Kristallisation und Chromatographie, um reines Dactolisib Tosylat zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dactolisib Tosylate involves multiple steps, starting with the preparation of the imidazoquinoline core. The key steps include:
Formation of the imidazoquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of various functional groups to the imidazoquinoline core to enhance its biological activity.
Tosylation: The final step involves the tosylation of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to maximize yield.
Purification: Using techniques such as crystallization and chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dactolisib Tosylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinolinderivate ergeben, während die Reduktion Imidazoquinolinderivate ergeben kann .
Wissenschaftliche Forschungsanwendungen
Preclinical Studies
- Glioblastoma Multiforme : A study demonstrated that Dactolisib Tosylate significantly inhibits cell viability in glioblastoma cell lines (A172, SHG44, T98G) and enhances the effects of temozolomide (TMZ) combined with radiotherapy. The compound was shown to downregulate Bcl-2 levels while promoting p27 expression, indicating its role in inducing apoptosis and cell cycle arrest in glioma cells .
- Combination Therapy : In preclinical models, this compound was tested in combination with other agents such as everolimus. This combination exhibited synergistic effects against advanced tumors, demonstrating improved therapeutic outcomes compared to monotherapy .
- Mechanistic Insights : Research indicated that this compound enhances the cytotoxic effects of TMZ and radiotherapy by inhibiting glioma cell migration and invasion capabilities. This suggests its potential as a valuable addition to standard treatment regimens for glioblastoma .
Case Studies
- Study on Efficacy : In a Phase Ib clinical trial assessing the safety and pharmacokinetics of this compound combined with everolimus, patients experienced various adverse effects including fatigue and elevated liver enzymes; however, the treatment was generally well-tolerated. The study aimed to establish maximum tolerated doses while evaluating tumor responses .
Data Table: Summary of Key Findings
Wirkmechanismus
Dactolisib Tosylate exerts its effects by inhibiting the activity of PI3K and mTOR, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gedatolisib: Ein weiterer dualer PI3K/mTOR-Inhibitor mit ähnlichen Wirkungen.
Omipalisib: Ein PI3K/mTOR-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.
Einzigartigkeit
Dactolisib Tosylat ist einzigartig aufgrund seiner dualen Hemmung sowohl von PI3K als auch von mTOR, was es zu einem starken Inhibitor des PI3K/AKT/mTOR-Signalwegs macht. Diese duale Hemmung ist vorteilhaft in der Krebsbehandlung, da sie Resistenzmechanismen überwinden kann, die bei Ein-Ziel-Inhibitoren auftreten können .
Biologische Aktivität
Dactolisib Tosylate, also known as BEZ235, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has gained attention for its potential in cancer therapy due to its ability to interfere with critical signaling pathways involved in cell growth, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.
This compound targets both PI3K and mTOR pathways, which are frequently dysregulated in various cancers. The inhibition of these pathways leads to:
- Decreased cell proliferation : By blocking PI3K signaling, Dactolisib reduces the activation of AKT, a key player in promoting cell survival and growth.
- Enhanced apoptosis : Dactolisib increases pro-apoptotic signals while decreasing anti-apoptotic signals, notably through the modulation of Bcl-2 family proteins.
- Cell cycle arrest : Studies indicate that Dactolisib induces cell cycle arrest primarily at the G2/M phase, contributing to its anti-cancer effects .
Efficacy in Glioblastoma
Dactolisib has been extensively studied in glioblastoma models. A significant study demonstrated that Dactolisib enhances the effectiveness of standard treatments such as temozolomide (TMZ) and radiotherapy (RT). Key findings include:
- Inhibition of Tumor Growth : In vitro studies showed that Dactolisib significantly reduced cell viability in glioblastoma cell lines (A172, SHG44, T98G) when combined with TMZ and RT .
- Apoptotic Induction : The combination treatment led to increased levels of p27 (a cyclin-dependent kinase inhibitor) and decreased levels of Bcl-2, indicating enhanced apoptosis .
- Xenograft Models : In vivo studies using orthotopic xenograft models revealed that Dactolisib combined with TMZ and RT not only inhibited tumor growth but also prolonged survival compared to controls .
Toxicity Profile
While Dactolisib shows promising anti-tumor activity, it is essential to consider its toxicity. Studies reported several adverse effects including:
- Hepatotoxicity : Elevated liver enzymes were noted in animal models .
- Metabolic Effects : Increased blood glucose levels were observed alongside gastrointestinal toxicities such as diarrhea and mucositis .
Clinical Trials
Dactolisib has undergone various clinical trials assessing its safety and efficacy. A Phase Ib trial evaluated the combination of Dactolisib with everolimus in patients with advanced tumors. Although pharmacokinetic data indicated dose-proportional increases in drug exposure, the overall efficacy was limited with no confirmed responses observed . Adverse events included fatigue and elevated liver enzymes.
Comparative Efficacy
The following table summarizes the IC50 values for Dactolisib against different PI3K isoforms:
Target | IC50 (nM) |
---|---|
PI3Kα | 4 |
PI3Kβ | 75 |
PI3Kγ | 7 |
PI3Kδ | 5 |
These values highlight Dactolisib's potency against various isoforms of PI3K, underscoring its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.C7H8O3S/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;1-6-2-4-7(5-3-6)11(8,9)10/h4-17H,1-3H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWURTHAUPVXZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145535 | |
Record name | Dactolisib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028385-32-1 | |
Record name | Dactolisib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028385321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dactolisib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACTOLISIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54GT9151S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.